4-Ethoxyphenyl trans-4-propylcyclohexanecarboxylate

Overview

Description

4-Ethoxyphenyl trans-4-propylcyclohexanecarboxylate is a useful research compound. Its molecular formula is C18H26O3 and its molecular weight is 290.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview

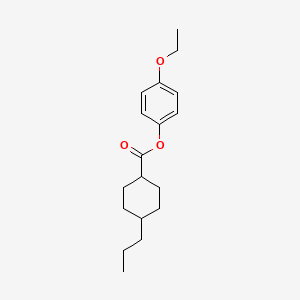

4-Ethoxyphenyl trans-4-propylcyclohexanecarboxylate is an organic compound belonging to the ester family, characterized by a cyclohexane ring structure with an ethoxyphenyl group. Its chemical formula is and it is known for various biological activities that have garnered research interest.

- Molecular Weight : 290.4 g/mol

- CAS Number : 67589-39-3

- Structure :

- Contains a cyclohexane ring

- Features an ethoxy group and a propyl chain

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Properties : Studies suggest that this compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

- Enzyme Interaction : The compound has been investigated for its interactions with various enzymes, potentially modulating their activity. This could have implications in drug development and therapeutic applications .

- Toxicological Profile : It is classified as hazardous to aquatic environments, indicating that while it may have beneficial biological effects, its environmental impact must be considered .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within biological systems. The ester group can undergo hydrolysis, releasing active components that may influence various biochemical pathways .

Study on Inflammatory Diseases

A study published in Pharmaceutical Research evaluated the efficacy of compounds similar to this compound in reducing symptoms of asthma and COPD. The findings indicated significant reductions in inflammation markers when tested in vitro and in animal models, supporting its potential therapeutic use .

Enzyme Inhibition Research

Research conducted by Yura et al. (2005) highlighted the compound's role as an inhibitor of spleen tyrosine kinase (Syk), a key player in inflammatory responses. This inhibition could lead to new treatments for autoimmune diseases .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds regarding their biological activities:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Enzyme Interaction | Hydrolysis leading to active metabolites |

| Cyclohexanecarboxylic acid, 4-methoxy- | Moderate anti-inflammatory | Similar enzyme interactions |

| Cyclohexanecarboxylic acid, 4-nitrophenyl ester | Weak anti-inflammatory | Less effective due to structural differences |

Q & A

Q. Basic: What are the recommended methods for synthesizing 4-Ethoxyphenyl trans-4-propylcyclohexanecarboxylate, and how can purity be optimized during synthesis?

Answer:

The synthesis typically involves a trans-esterification or coupling reaction between trans-4-propylcyclohexanecarboxylic acid derivatives and 4-ethoxyphenol. For example, trans-4-propylcyclohexanecarboxylic acid (CAS 38289-27-9) can be activated via acid chlorides or coupling reagents like DCC/DMAP to react with 4-ethoxyphenol under inert conditions . Purity optimization includes:

- Chromatographic purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the product .

- Recrystallization : Solvent systems like ethanol/water or dichloromethane/hexane improve crystalline purity .

- Analytical monitoring : Regular HPLC or GC-MS checks ensure intermediates are free from byproducts .

Q. Basic: How should researchers handle and store this compound to ensure stability and prevent degradation?

Answer:

- Storage conditions : Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to minimize oxidation .

- Handling : Use gloves and fume hoods to avoid skin/eye contact, as cyclohexanecarboxylates may cause respiratory irritation .

- Incompatibilities : Avoid strong acids/bases, which may hydrolyze the ester bond. Separate from oxidizing agents .

Q. Advanced: What computational approaches are effective in predicting the mesomorphic behavior of this compound derivatives in liquid crystal research?

Answer:

- Density Functional Theory (DFT) : Calculate dipole moments and polarizability to predict mesophase stability. PubChem structural data (e.g., InChIKey: ADQFOQFNQXFZLH) provides input geometries .

- Molecular Dynamics (MD) Simulations : Simulate molecular packing in nematic or smectic phases using tools like GROMACS. Parameters derived from similar compounds (e.g., TCI’s liquid crystal derivatives) validate force fields .

- QSPR Models : Correlate substituent effects (e.g., propyl vs. pentyl chains) with transition temperatures using regression analysis .

Q. Advanced: How can researchers resolve discrepancies in NMR data when analyzing substituted cyclohexanecarboxylate derivatives?

Answer:

- Variable Temperature (VT) NMR : Resolve conformational exchange broadening in cyclohexane rings by acquiring spectra at 25–60°C .

- 2D Techniques : Use NOESY to confirm spatial proximity of ethoxy and propyl groups, or HSQC to assign quaternary carbons .

- Crystallographic Validation : Compare NMR shifts with X-ray structures (e.g., Acta Crystallographica data) to confirm assignments .

Q. Basic: What spectroscopic techniques are most suitable for characterizing the structural integrity of this compound?

Answer:

- FTIR : Confirm ester C=O stretches (~1720 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹) .

- NMR : ¹H NMR identifies ethoxy (δ 1.3–1.5 ppm, triplet) and cyclohexane protons (δ 1.2–2.2 ppm, multiplet). ¹³C NMR resolves carbonyl carbons (~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., calculated for C25H30O: 346.45 g/mol) .

Q. Advanced: In studying the structure-activity relationships of trans-4-propylcyclohexanecarboxylate derivatives, what experimental designs minimize confounding variables in biological assays?

Answer:

- Enantiomeric Control : Use chiral HPLC to separate stereoisomers, as biological activity may vary between enantiomers .

- Negative Controls : Include unsubstituted cyclohexanecarboxylates to isolate the effect of the propyl-ethoxy moiety .

- Dose-Response Curves : Test derivatives at logarithmic concentrations (e.g., 1 nM–100 µM) to quantify potency and efficacy .

Preparation Methods

Synthetic Routes and Preparation Methods

The preparation of 4-Ethoxyphenyl trans-4-propylcyclohexanecarboxylate generally involves two major stages:

- Synthesis of trans-4-propylcyclohexanecarboxylic acid or its activated derivative

- Esterification with 4-ethoxyphenol

Preparation of trans-4-Substituted Cyclohexane Precursors

A key step is obtaining the trans-4-substituted cyclohexane intermediate, which can be synthesized via Wittig-type reactions or hydrogenation methods:

Wittig Reaction Route:

The reaction of trans-4-substituted cyclohexylmethyl triphenylphosphine halides with paraformaldehyde in tetrahydrofuran (THF) under nitrogen atmosphere at low temperatures (0–10°C) using potassium tert-butoxide as base leads to trans-4-substituted cyclohexylethylene intermediates. The reaction mixture is quenched with water and extracted with toluene, followed by washing with saturated sodium chloride solution and purification through silica gel chromatography. This method yields high purity trans-4-substituted cyclohexylethylene with yields around 89% and purity exceeding 99% (GC analysis).Hydrogenation and Isomerization Route:

Starting from p-hydroxybenzoic acid, catalytic hydrogenation using ruthenium or palladium on carbon under high temperature (80–150°C) and pressure (1–3 MPa) in water yields 4-hydroxycyclohexanecarboxylate. Subsequent isomerization with sodium alkoxides (e.g., sodium ethylate, sodium tert-butoxide) in alcohol solvents (methanol, ethanol, propanol, etc.) under reflux conditions produces trans-4-hydroxycyclohexanecarboxylate crude product. Crystallization from ethyl acetate/petroleum ether mixtures affords the purified trans isomer.

Esterification to Form this compound

The final esterification step involves reacting the purified trans-4-propylcyclohexanecarboxylic acid with 4-ethoxyphenol:

Reagents and Conditions:

Activation of the carboxylic acid group is typically achieved by converting it into an acid chloride or using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP). The reaction is conducted in anhydrous solvents such as dichloromethane at room temperature to moderate temperatures.Reaction Mechanism:

The activated acid derivative undergoes nucleophilic attack by the phenolic hydroxyl group of 4-ethoxyphenol, forming the ester bond and releasing by-products such as dicyclohexylurea (in the case of DCC).Purification:

The crude ester product is purified by column chromatography, recrystallization, or distillation under reduced pressure to obtain high-purity this compound.

Reaction Conditions and Optimization

Characterization and Analytical Techniques

- Gas Chromatography (GC): Used to determine purity of intermediates such as trans-4-substituted cyclohexylethylene with values >99% reported.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms stereochemistry and structure of intermediates and final esters.

- High-Performance Liquid Chromatography (HPLC): Ensures purity during scale-up.

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.

- Silica Gel Chromatography: Common purification method for both intermediates and final products.

Research Findings and Practical Considerations

- The trans configuration on the cyclohexane ring is crucial for the compound’s properties and is maintained through controlled reaction conditions and purification steps.

- The use of potassium tert-butoxide as a strong, non-nucleophilic base in the Wittig-type reaction enhances yield and selectivity toward the trans isomer.

- The hydrogenation and isomerization approach provides an alternative route to obtain the trans-4-hydroxycyclohexanecarboxylate intermediate with high purity, which can be further functionalized.

- Esterification using DCC/DMAP coupling is a well-established method providing high yields and mild reaction conditions suitable for sensitive functional groups.

- Phase separation and solvent washing steps (e.g., with saturated sodium chloride solution) are important for removing impurities and by-products effectively.

Summary Table of Preparation Methods

Properties

IUPAC Name |

(4-ethoxyphenyl) 4-propylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-3-5-14-6-8-15(9-7-14)18(19)21-17-12-10-16(11-13-17)20-4-2/h10-15H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCOHKNJQHHEHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30886834 | |

| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-ethoxyphenyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67589-39-3 | |

| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-ethoxyphenyl ester, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067589393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-ethoxyphenyl ester, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-ethoxyphenyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxyphenyl trans-4-propylcyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.